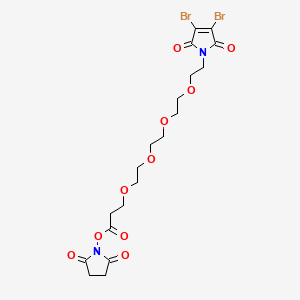
3,4-Dibromo-Mal-PEG4-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-Mal-PEG4-NHS ester is a site-specific maleimide polyethylene glycol (PEG) linker containing a dibromomaleimide group. The NHS ester is reactive with amine-containing moieties, allowing for the formation of stable amide bonds. The dibromomaleimide group provides two points of substitution due to the presence of two bromine atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-Mal-PEG4-NHS ester typically involves the reaction of maleimide with PEG4 and subsequent bromination to introduce the dibromomaleimide group. The final step involves the reaction with N-hydroxysuccinimide (NHS) to form the NHS ester. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and stored under specific conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-Mal-PEG4-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where the bromine atoms are replaced by other nucleophiles.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in organic solvents like DMSO or DMF.
Amide Bond Formation: The reaction with primary amines is usually performed in aqueous or organic solvents under mild conditions
Major Products Formed
Substitution Reactions: The major products are dibromomaleimide derivatives where the bromine atoms are replaced by other functional groups.
Amide Bond Formation: The major product is a stable amide bond formed between the NHS ester and the primary amine
Applications De Recherche Scientifique
3,4-Dibromo-Mal-PEG4-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-Mal-PEG4-NHS ester involves the formation of stable amide bonds with primary amines. The dibromomaleimide group allows for dual substitution, providing versatility in conjugation reactions. The PEG spacer increases solubility and reduces steric hindrance, enhancing the efficiency of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromo-Mal-PEG2-Amine TFA salt: A PEG linker with a shorter PEG chain and a primary amine group.
3,4-Dibromo-Mal-PEG4-Amine: Similar structure but with an amine group instead of an NHS ester.
3,4-Dibromo-Mal-PEG8-t-butyl ester: Contains a longer PEG chain and a t-butyl ester group.
Uniqueness
3,4-Dibromo-Mal-PEG4-NHS ester is unique due to its combination of a dibromomaleimide group and an NHS ester, providing dual points of substitution and reactivity with primary amines. This makes it highly versatile for various conjugation and labeling applications .
Propriétés
Formule moléculaire |
C19H24Br2N2O10 |
|---|---|
Poids moléculaire |
600.2 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H24Br2N2O10/c20-16-17(21)19(28)22(18(16)27)4-6-30-8-10-32-12-11-31-9-7-29-5-3-15(26)33-23-13(24)1-2-14(23)25/h1-12H2 |
Clé InChI |
VLOKHMWPRRYQNO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C(=C(C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















